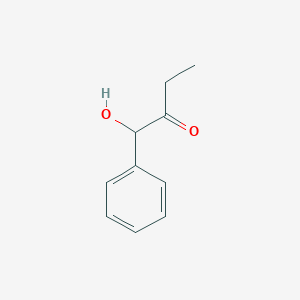

1-Hydroxy-1-phenylbutan-2-one

Description

Contextualization within Alpha-Hydroxy Ketone Chemistry

1-Hydroxy-1-phenylbutan-2-one belongs to the class of organic compounds known as alpha-hydroxy ketones, or acyloins. wikipedia.orgwikipedia.org This classification refers to molecules that feature a hydroxyl group (-OH) positioned on the alpha-carbon, which is the carbon atom immediately adjacent to the ketone's carbonyl group (C=O). wikipedia.orgucla.edu The general structure for this functional group is R-C(=O)-CH(OH)-R'. wikipedia.org

Alpha-hydroxy ketones are notable intermediates in organic synthesis and are valued as versatile building blocks for creating more complex molecules, such as vicinal diols and amino alcohols. ebi.ac.uk They are commonly formed through methods like the oxidation of ketones or the reductive coupling of two carbonyl compounds. wikipedia.org A characteristic chemical property of many alpha-hydroxy ketones is their ability to give a positive result in Fehling's and Tollens' tests. wikipedia.orgbyjus.com This reactivity is often due to their tautomerization to an aldehyde form under the basic conditions of the test. byjus.com this compound, with its phenyl and ethyl groups attached to the core alpha-hydroxy ketone structure, serves as a specific example within this important class of molecules.

Significance as a Key Chiral Synthon in Advanced Organic Synthesis

A chiral synthon is a stereochemically pure building block used in the synthesis of complex, enantiomerically pure molecules. The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This chirality makes it a valuable synthon in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule, a critical consideration in areas like pharmaceutical development. ebi.ac.uk

The significance of this compound as a chiral synthon is underscored by research focused on its enantioselective synthesis—methods that produce one enantiomer in excess over the other. For instance, studies have demonstrated that the compound can be formed with high enantioselectivity.

Table 2: Research Highlights on the Enantioselective Synthesis of this compound

| Catalytic System/Method | Key Finding | Enantiomeric Excess (ee) |

|---|---|---|

| Manganese/salen catalysts with NaOCl oxidant | Enantioselective oxidation | 87% ee thieme-connect.de |

One notable study found that using manganese/salen catalysts with sodium hypochlorite (B82951) as the oxidant resulted in the formation of this compound with an impressive 87% enantiomeric excess (ee). thieme-connect.de Furthermore, biocatalytic strategies have been developed to improve reaction outcomes. Research has shown that avoiding organic cosolvents and substituting a donor aldehyde with its corresponding α-keto acid were crucial for enhancing the synthesis of (S)-1-hydroxy-1-phenylbutan-2-one, boosting the yield to 98%. thieme-connect.de The ability to selectively synthesize either the (R) or (S) enantiomer of this compound allows chemists to use it as a starting point for constructing the precise three-dimensional architecture required in advanced target molecules. ebi.ac.uk

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-1-hydroxy-1-phenylbutan-2-one |

| 1-phenylpropane-1,2-dione |

| Acetaldehyde |

| Amino alcohols |

| Benzaldehyde (B42025) |

| Diols |

| Sodium hypochlorite |

Structure

3D Structure

Properties

CAS No. |

16183-45-2 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

1-hydroxy-1-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,10,12H,2H2,1H3 |

InChI Key |

BTYLJLLMYNHHNC-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C1=CC=CC=C1)O |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 1 Phenylbutan 2 One and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for the construction of 1-hydroxy-1-phenylbutan-2-one. These methods range from classical organic reactions to the application of novel reagents and catalytic systems designed to improve yield, selectivity, and reaction conditions.

Conventional methods for synthesizing α-hydroxy ketones, also known as acyloins, have long been established in the field of organic chemistry. One of the most fundamental approaches is the acyloin condensation , which involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone. The cross-acyloin reaction between an aliphatic and an aromatic aldehyde can also be used, although controlling selectivity between self-condensation and cross-condensation can be challenging. nih.gov

Another conventional and direct route is the selective oxidation of vicinal diols . The corresponding diol, 1-phenylbutane-1,2-diol, can be oxidized to yield this compound. This transformation requires careful selection of oxidizing agents to prevent over-oxidation or cleavage of the carbon-carbon bond. Studies on analogous diols, such as 1-phenylethane-1,2-diol, have demonstrated that catalysts like gold nanocrystals can selectively oxidize the secondary hydroxyl group under mild conditions, providing a high yield of the corresponding α-hydroxy ketone. sci-hub.se

Recent advancements in synthetic methodology have introduced more efficient and selective routes to α-hydroxy ketones. One such innovative approach is the domino oxidation of secondary alcohols. For instance, a system employing iodine and 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively convert secondary alcohols into α-hydroxy ketones through a one-pot oxidation of both the alcohol and the adjacent aliphatic C-H bond. rsc.org

Organocatalysis has also emerged as a powerful tool. While many organocatalytic aldol (B89426) reactions between aldehydes and ketones produce β-hydroxy ketones, specific catalysts have been developed for α-hydroxylation. Furthermore, novel strategies involving N-heterocyclic carbenes (NHCs) have been developed to facilitate challenging cross-acyloin reactions. The use of O-silyl thiazolium carbinols, activated by cesium fluoride, enables the selective coupling of acyl anion equivalents with aliphatic aldehydes, a transformation that has historically been difficult to control. nih.gov This method provides a general procedure for accessing α-hydroxy ketones that were previously problematic to synthesize selectively. nih.gov

Table 1: Comparison of Novel Synthetic Reagents

| Method/Reagent | Reactants | Key Features | Ref |

|---|---|---|---|

| Iodine/IBX in DMSO | Secondary Alcohols | Domino oxidation of alcohol and adjacent C-H bond. | rsc.org |

| O-Silyl Thiazolium Carbinols/CsF | Acyl Anion Precursors & Aliphatic Aldehydes | Enables selective cross-acyloin reactions. | nih.gov |

| Isothiourea Organocatalysts (e.g., HyperBTM) | Anhydrides & Keto Compounds | Enantioselective [2+2] cycloaddition to form complex intermediates. | mdpi.com |

Conventional Organic Transformations in the Synthesis of the Chemical Compound

Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes allows for reactions to occur under mild conditions, often in aqueous media, and with exceptional levels of stereo- and regioselectivity, which is particularly crucial for the synthesis of chiral molecules like this compound.

The asymmetric synthesis of α-hydroxy ketones is a well-established application of enzyme-catalyzed carbon-carbon bond formation, known as carboligation. These reactions typically employ lyases that utilize thiamine (B1217682) diphosphate (B83284) (ThDP) as a cofactor to stabilize the key acyl anion intermediate.

Several ThDP-dependent enzymes have been identified and engineered for the synthesis of this compound and its analogs. These enzymes are capable of catalyzing the condensation of an aldehyde donor with an aldehyde acceptor.

Acetoin:Dichlorophenolindophenol Oxidoreductase (Ao:DCPIP OR): The wild-type enzyme from Bacillus licheniformis has been successfully used for the (S)-selective synthesis of this compound. In a cross-benzoin type reaction, it catalyzes the condensation of benzaldehyde (B42025) with 3,4-hexanedione (B1216349) (an alternative donor substrate). This biocatalytic process achieved a 60% isolated yield with an excellent enantiomeric excess of 98% for the (S)-enantiomer. unife.it

Benzaldehyde Lyase (BAL): BAL from Pseudomonas fluorescens (PfBAL) is a well-studied enzyme for benzoin (B196080) condensation. The carboligation reaction between benzaldehyde (donor) and propanal (acceptor) catalyzed by PfBAL can theoretically produce four different products, including (R)-1-hydroxy-1-phenylbutan-2-one. researchgate.net The enzyme typically favors the aromatic aldehyde as the donor, which helps to control the regioselectivity of the reaction. researchgate.net

Pyruvate (B1213749) Decarboxylase (PDC): While wild-type PDCs are known for decarboxylation, engineered variants are potent catalysts for carboligation. A specific variant of PDC from Acetobacter pasteurianus (ApPDC-Glu469Gly) was developed for the synthesis of (S)-1-hydroxy-1-phenylbutan-2-one. thieme-connect.de By using 2-oxobutanoate (B1229078) as the donor substrate in place of propanal, this engineered enzyme produced the target compound with an initial enantioselectivity of 89% ee, which was further improved to 98% ee through reaction engineering. thieme-connect.de

The success of enzymatic cross-condensations hinges on controlling the reaction to favor the desired asymmetric product over self-condensation products. In the case of PfBAL-catalyzed reactions, benzaldehyde is preferred as the donor molecule over aliphatic aldehydes like propanal, which simplifies the product mixture. researchgate.net

The substrate scope of these enzymes is a critical area of research. The Ao:DCPIP OR from B. licheniformis has shown a broad substrate tolerance, accepting sterically demanding aromatic aldehydes that are often poor substrates for other enzymes. unife.it The study involving ApPDC demonstrated that the choice of donor substrate is a key parameter for enhancing both yield and enantioselectivity. thieme-connect.de Switching the donor from propanal to 2-oxobutanoate was crucial for achieving high enantiomeric excess for (S)-1-hydroxy-1-phenylbutan-2-one. thieme-connect.de This highlights how a combination of enzyme engineering and reaction condition optimization can be used to control the outcome of biocatalytic cross-benzoin condensations.

Table 2: ThDP-Dependent Enzymes in the Synthesis of this compound

| Enzyme | Source Organism | Substrates | Product Enantiomer | Reported Yield/ee | Ref |

|---|---|---|---|---|---|

| Acetoin:Dichlorophenolindophenol Oxidoreductase (Ao:DCPIP OR) | Bacillus licheniformis | Benzaldehyde & 3,4-Hexanedione | (S) | 60% yield, 98% ee | unife.it |

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Benzaldehyde & Propanal | (R) | Formation is possible | researchgate.net |

| Pyruvate Decarboxylase (PDC variant ApPDC-Glu469Gly) | Acetobacter pasteurianus | Benzaldehyde & 2-Oxobutanoate | (S) | Up to 98% ee | thieme-connect.de |

Thiamine Diphosphate (ThDP)-Dependent Enzymes (e.g., Acetoin:Dichlorophenolindophenol Oxidoreductase, Benzaldehyde Lyase, Pyruvate Decarboxylase)

Asymmetric Biotransformations for Enantiomeric Purity Control of the Chemical Compound

The stereoselective synthesis of this compound enantiomers is effectively achieved through biotransformations, utilizing specific enzymes to control the chirality of the product. Thiamine diphosphate (ThDP)-dependent enzymes are prominent in these asymmetric C-C bond-forming reactions. acs.org

For the synthesis of the (S)-enantiomer, the wild-type ThDP-dependent enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has proven to be an efficient biocatalyst. unife.it It facilitates the cross-benzoin-like condensation of a donor substrate with benzaldehyde. In a specific application, the reaction between benzaldehyde and 3,4-hexanedione, mediated by Ao:DCPIP OR, yields (S)-1-hydroxy-1-phenylbutan-2-one. unife.it This method is notable for producing the (S)-configuration with high enantiomeric excess, a result that previously often required rationally designed enzyme variants. unife.it

Conversely, the synthesis of the (R)-enantiomer can be theoretically achieved using benzaldehyde lyase (BAL) from Pseudomonas fluorescens (PfBAL). researchgate.netmdpi.comresearchgate.net The PfBAL-catalyzed carboligation of benzaldehyde and propanal can theoretically produce four different enantiopure compounds, one of which is (R)-1-hydroxy-1-phenylbutan-2-one. researchgate.netmdpi.comresearchgate.net This highlights the versatility of ThDP-dependent lyases in accessing different stereoisomers depending on the enzyme and substrates chosen.

| Target Enantiomer | Enzyme | Source Organism | Reaction Type | Reference |

|---|---|---|---|---|

| (S)-1-Hydroxy-1-phenylbutan-2-one | Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Bacillus licheniformis | Cross-benzoin condensation | unife.it |

| (R)-1-Hydroxy-1-phenylbutan-2-one | Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Carboligation | researchgate.netmdpi.comresearchgate.net |

Optimization of Biocatalytic Reaction Conditions

The efficiency and selectivity of the biocatalytic synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as pH, cofactors, and solvent systems is crucial for maximizing yield and enantiomeric purity.

pH and Buffer System Effects on Enzymatic Activity

The pH of the reaction medium is a critical factor influencing enzyme structure and activity. For the synthesis of (S)-1-hydroxy-1-phenylbutan-2-one using Ao:DCPIP OR, a phosphate (B84403) buffer at pH 6.5 has been successfully employed. unife.it Biocatalytic reactions generally operate under mild physiological conditions, typically within a pH range of 5 to 9, to ensure reduced energy demand and maintain enzyme stability. acs.org The choice of buffer is also important to maintain the desired pH and to avoid any inhibitory effects on the enzyme.

Cofactor Requirements and Concentration-Dependent Effects (e.g., ThDP, MgSO4)

Thiamine diphosphate (ThDP)-dependent enzymes, such as Ao:DCPIP OR and BAL, require cofactors for their catalytic activity. unife.itresearchgate.net The synthesis of (S)-1-hydroxy-1-phenylbutan-2-one with Ao:DCPIP OR is performed in the presence of ThDP and magnesium sulfate (B86663) (MgSO₄). unife.it Specifically, concentrations of 0.4 mM ThDP and 0.9 mM MgSO₄ have been documented as standard conditions for this transformation. unife.it Magnesium ions (Mg²⁺) are essential cofactors for BAL from Pseudomonas fluorescens, working in concert with ThDP. researchgate.net These cofactors are integral to the enzyme's mechanism for C-C bond formation.

| Cofactor | Enzyme | Typical Concentration | Reference |

|---|---|---|---|

| Thiamine diphosphate (ThDP) | Ao:DCPIP OR | 0.4 mM | unife.it |

| Magnesium Sulfate (MgSO₄) | Ao:DCPIP OR | 0.9 mM | unife.it |

| Thiamine diphosphate (ThDP) | Benzaldehyde Lyase (BAL) | Required | researchgate.net |

| Magnesium Ions (Mg²⁺) | Benzaldehyde Lyase (BAL) | Required | researchgate.net |

Solvent Systems and Enzyme Stability in Biocatalysis

The choice of solvent is crucial for substrate solubility and enzyme stability. In the Ao:DCPIP OR-catalyzed synthesis of (S)-1-hydroxy-1-phenylbutan-2-one, a 10% v/v concentration of dimethyl sulfoxide (DMSO) is used as a co-solvent within the aqueous phosphate buffer system. unife.it This helps to solubilize the hydrophobic aldehyde substrates. While aqueous systems are common, the use of water-miscible organic co-solvents can be necessary for poorly soluble substrates. acs.org However, high concentrations of organic solvents can lead to enzyme inactivation. Using water as the reaction medium can also be advantageous as it may reduce side reactions, such as polymerization of certain substrates. unimi.it

Reactor Configurations for Enhanced Production (e.g., Continuous Membrane Reactors)

For large-scale and efficient production, advanced reactor configurations are employed. Continuously operated enzyme membrane reactors (EMRs) are particularly suitable for biocatalytic processes. researchgate.net This setup allows for the retention of the enzyme within the reactor while continuously feeding substrates and removing products, which can lead to high space-time yields and total turnover numbers. researchgate.net While specifically documented for the production of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives using benzaldehyde lyase, this reactor technology is applicable to similar carboligation reactions, including the synthesis of this compound, as it combines high conversion and selectivity. researchgate.net

Derivatization Strategies for Synthetic Utility and Transformation

This compound is a versatile synthetic intermediate. Its chemical structure, featuring a hydroxyl group and a ketone, allows for a variety of transformations to produce other valuable compounds.

One key strategy is the oximation of the ketone group. This reaction involves treating this compound with an oximation agent like hydroxylamine (B1172632) in the presence of a base to form the corresponding oxime. This oxime can then be catalytically reduced to yield amino alcohol derivatives.

Another common transformation is the reduction of the ketone functional group. This creates a second hydroxyl group, converting the α-hydroxy ketone into a 1,2-diol (1-phenylbutane-1,2-diol). Conversely, oxidation of the secondary alcohol can also be performed.

Furthermore, the compound can undergo decarboxylation when heated with a strong base, leading to the formation of an aldehyde. biosynth.com These derivatization pathways significantly broaden the synthetic utility of this compound, making it a valuable building block in organic synthesis.

Stereochemical Aspects of 1 Hydroxy 1 Phenylbutan 2 One

Enantioselective Synthesis and Chiral Control Strategies

The asymmetric synthesis of 1-hydroxy-1-phenylbutan-2-one is a key focus of research, aiming to produce one enantiomer in excess over the other. This is typically achieved through biocatalysis, leveraging the inherent stereoselectivity of enzymes. Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, in particular, are instrumental in catalyzing the formation of α-hydroxy ketones. unife.it

While many ThDP-dependent enzymes preferentially yield (R)-α-hydroxy ketones, specific enzymes and engineered variants have been successfully employed to synthesize the (S)-enantiomer of this compound with high enantiomeric excess (ee). unife.itthieme-connect.de One notable strategy involves the cross-benzoin-type condensation of benzaldehyde (B42025) with an appropriate donor molecule. unife.it For instance, the wild-type enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been shown to catalyze the reaction between benzaldehyde and 3,4-hexanedione (B1216349), producing (S)-1-hydroxy-1-phenylbutan-2-one in 60% isolated yield and an excellent 98% ee. unife.it

Another successful approach utilizes a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDC). By combining reaction and solvent engineering, such as using 2-oxobutanoate (B1229078) as a donor and avoiding organic cosolvents, researchers have achieved up to 98% ee for (S)-1-hydroxy-1-phenylbutan-2-one. thieme-connect.de These enzymatic methods highlight the power of biocatalysis in achieving precise chiral control. However, controlling both regio- and stereoselectivity can be challenging, as the enzymatic condensation of two different aldehydes can theoretically lead to multiple products. thieme-connect.deresearchgate.net

Table 1: Enzymatic Enantioselective Synthesis of (S)-1-Hydroxy-1-phenylbutan-2-one

| Enzyme | Donor Substrate | Acceptor Substrate | Enantiomeric Excess (ee) | Reference |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | 3,4-Hexanedione | Benzaldehyde | 98% | unife.it |

| Pyruvate Decarboxylase Variant (ApPDC-Glu469Gly) | 2-Oxobutanoate | Benzaldehyde | up to 98% | thieme-connect.de |

Diastereoselective Formation and Subsequent Separation Methodologies

When this compound undergoes a reaction that creates a new stereocenter, the formation of diastereomers occurs. A primary example is the reduction of the ketone functional group at the C2 position to a hydroxyl group, yielding 1-phenylbutane-1,2-diol. This reaction creates a second chiral center at C2, resulting in two possible diastereomers: (1R,2R) and (1R,2S) if starting with the (R)-enantiomer, or (1S,2S) and (1S,2R) from the (S)-enantiomer. These pairs of diastereomers are known as syn and anti isomers.

The inherent stereocenter at C1 can direct the stereochemical outcome of the reduction at C2, a phenomenon known as substrate-controlled diastereoselection. thieme-connect.de The existing α-hydroxy group can influence the approach of the reducing agent to the carbonyl group through steric hindrance or by forming a chelated intermediate with the reagent, thereby favoring the formation of one diastereomer over the other. thieme-connect.de Various methods have been developed for the anti-stereoselective reduction of α-hydroxy ketones. thieme-connect.de The choice of reducing agent and reaction conditions is critical in controlling the diastereomeric ratio (dr).

Once a mixture of diastereomers is formed, their separation is possible due to their distinct physical properties. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers differ in melting point, boiling point, solubility, and chromatographic retention times. Therefore, standard laboratory techniques such as fractional crystallization, distillation, or column chromatography can be employed for their separation. High-performance liquid chromatography (HPLC) is a particularly effective method for both analyzing the diastereomeric excess (de) of a mixture and for preparative separation. d-nb.info

Mechanistic Insights into Stereoselectivity in Reactions Involving the Chemical Compound

The mechanism of stereoselectivity in the synthesis of this compound is primarily understood in the context of enzymatic catalysis. ThDP-dependent enzymes catalyze the reaction through a process known as "umpolung" or polarity reversal. unife.it Typically, the carbonyl carbon of an aldehyde is an electrophile. The enzyme uses the ThDP cofactor to convert a donor substrate (like an α-keto acid or another aldehyde) into a nucleophilic carbanion equivalent, often called a Breslow intermediate. thieme-connect.de

This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the acceptor aldehyde (e.g., benzaldehyde). The stereochemical outcome of this C-C bond formation is dictated by the three-dimensional architecture of the enzyme's active site. thieme-connect.de For example, the creation of an "S-pocket" in a pyruvate decarboxylase variant through site-directed mutagenesis sterically guides the approach of the substrates to favor the formation of the (S)-enantiomer. thieme-connect.de

In subsequent reactions, the mechanism of diastereoselectivity, such as in the reduction of the ketone, is governed by established models of asymmetric induction. Cram's rule and its refinements (Felkin-Anh model) predict the stereochemical outcome by analyzing the steric and electronic effects of the substituents on the existing chiral center. The α-hydroxy group plays a crucial role, potentially coordinating with the metal hydride reagent, which locks the conformation of the molecule and directs the hydride attack from the less hindered face of the carbonyl group, leading to the preferential formation of one diastereomer. thieme-connect.de

Quantification of Enantiomeric and Diastereomeric Excess in Research Samples

The precise measurement of the stereoisomeric composition of a sample is crucial for evaluating the success of an asymmetric synthesis. Enantiomeric excess (ee) and diastereomeric excess (de) are the metrics used for this quantification.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Diastereomeric excess (de) quantifies the excess of one diastereomer in a mixture. It is calculated similarly: de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100

The most widely used techniques for determining ee and de are chromatographic methods. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the predominant method for determining the enantiomeric excess of this compound. unife.itrsc.org This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. Specific chiral columns like Chiralcel OD-H and Chiralpak IH are frequently reported for this purpose. unife.itrsc.org HPLC is also used to separate and quantify diastereomers. d-nb.info

Gas Chromatography (GC): Chiral GC is another effective method for separating and quantifying enantiomers. unife.it In some cases, the analyte may be derivatized with a chiral resolving agent before analysis. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for determining diastereomeric excess. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. d-nb.info

Optical Rotation: Measurement of the specific rotation of a sample using a polarimeter can give an indication of its enantiomeric composition, provided the rotation of the pure enantiomer is known. unife.it

Table 2: Analytical Methods for Stereochemical Analysis

| Analytical Technique | Purpose | Column/Conditions Example | Reference |

| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Chiralcel OD-H column; hexane:i-PrOH mobile phase | unife.itrsc.org |

| Chiral GC | Determination of Enantiomeric Excess (ee) | Analysis of organic extracts after reaction | unife.it |

| HPLC | Determination of Diastereomeric Excess (de) | Analysis of reaction products | d-nb.info |

| ¹H NMR Spectroscopy | Determination of Diastereomeric Excess (de) | Calculation of molar conversion and de | d-nb.info |

Mechanistic and Kinetic Studies of 1 Hydroxy 1 Phenylbutan 2 One Transformations

Elucidation of Chemical Reaction Mechanisms Involving the Compound

The chemical transformations of α-hydroxy ketones like 1-hydroxy-1-phenylbutan-2-one are characterized by several key reaction mechanisms. One of the most significant is the α-ketol rearrangement (also known as the acyloin rearrangement), which involves the 1,2-migration of an alkyl or aryl group. wikipedia.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and is a reversible process, typically favoring the formation of the more thermodynamically stable α-hydroxy carbonyl isomer. wikipedia.orgresearchgate.net Under basic conditions, the mechanism is initiated by the deprotonation of the hydroxyl group, while acidic conditions involve coordination at the carbonyl oxygen. wikipedia.org

Another fundamental reaction is the acyloin condensation, a reductive coupling of two esters using sodium metal in an aprotic solvent, which produces an α-hydroxy ketone. jove.com The mechanism proceeds through a ketyl radical dimerization to form a 1,2-diketone, which is then reduced to an enediolate and subsequently acidified to yield the final product. jove.com To improve yields and prevent side reactions, trimethylsilyl (B98337) chloride is often used to trap the enediolate intermediate. jove.com

Furthermore, α-hydroxy ketones can undergo cyclization reactions. For instance, a metal-free [3+2] cyclization/rearrangement has been developed between α-hydroxy ketones and trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. rsc.org Mechanistic studies using DFT calculations indicate that this process involves multiple proton transfers and a novel rearrangement of an amide fragment. rsc.org

Enzyme Kinetic Studies for Biocatalytic Pathways

Biocatalysis offers a highly selective route to chiral α-hydroxy ketones, including this compound. The study of enzyme kinetics is crucial for understanding and optimizing these transformations.

Rate Laws and Reaction Order Determination in Enzyme-Catalyzed Processes

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]), the maximum rate (Vmax), and the Michaelis constant (Km). ijee.net The reaction order depends on the substrate concentration relative to Km. At low substrate concentrations ([S] << Km), the reaction is first-order with respect to the substrate. ijee.net Conversely, at high, saturating substrate concentrations ([S] >> Km), the reaction becomes zero-order, where the rate is independent of the substrate concentration and equals Vmax. ijee.net

In the (S)-selective synthesis of this compound, the enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) has been shown to be an effective biocatalyst. unife.it Kinetic analysis of this reaction, involving the condensation of 3,4-hexanedione (B1216349) and benzaldehyde (B42025), demonstrates how conversion proceeds over time.

Table 1: Conversion data for the synthesis of (S)-1-hydroxy-1-phenylbutan-2-one using Ao:DCPIP OR. The reaction was performed at 30°C with 40 mM 3,4-hexanedione and 20 mM benzaldehyde. Data derived from a study by G. de Gonzalo et al. (2016) which reported a 60% isolated yield after 24 hours. unife.it This table illustrates a representative kinetic profile.

Enzyme Inactivation Kinetics and Stability Profiles

Enzyme stability is a critical factor in biocatalysis. Inactivation can occur due to temperature, pH, or the presence of organic solvents or high substrate concentrations. frontiersin.orgmdpi.com The kinetics of enzyme inactivation can often be modeled using a first-order decay process, characterized by a deactivation rate constant (kd) and a half-life (t1/2). nih.govrsc.org For example, the thermostability of an ω-transaminase from Vibrio fluvialis was assessed by determining its half-life at various temperatures, revealing a t1/2 of nearly two days at 30°C and three hours at 50°C. nih.gov

In some cases, inactivation kinetics are more complex and may involve reversible and irreversible steps. ijee.net In the context of carboligation reactions catalyzed by enzymes like benzaldehyde lyase (BAL), substrate-dependent inactivation presents a significant challenge that must be modeled for process optimization. mdpi.com Poor enzyme activity in some whole-cell biotransformations has been attributed to the production of inactivating metabolites during cell growth. mdpi.com Improving enzyme robustness, for instance by creating variants with increased half-lives at elevated temperatures, is a key goal of enzyme engineering. rsc.org

Mechanistic Models for Branched Reaction Networks (e.g., Ping-Pong Bi-Bi Mechanism)

Many enzymatic C-C bond formations are complex, involving multiple substrates and products in branched reaction networks. rsc.orgmdpi.com The carboligation of two different aldehydes, such as benzaldehyde and propanal, catalyzed by benzaldehyde lyase from Pseudomonas fluorescens (PfBAL), is a well-studied example. mdpi.com This reaction system can theoretically yield four different products, including (R)-2-hydroxy-1-phenylbutan-1-one and (R)-1-hydroxy-1-phenylbutan-2-one. mdpi.com

The mechanism for this transformation is complex and has been modeled as a network of three coupled pathways. mdpi.com The self- and cross-carboligation reactions are described as ordered bi-uni-reaction mechanisms. mdpi.com A transfer reaction between the two carboligation products is also possible and is modeled as a Ping-Pong Bi-Bi mechanism. mdpi.comresearchgate.net In a Ping-Pong (or double-displacement) mechanism, the first substrate binds and a product is released, leaving the enzyme in a modified intermediate state. libretexts.org The second substrate then binds to this intermediate, and a second product is released, returning the enzyme to its original form. libretexts.org Developing mechanistic kinetic models that account for these branched pathways and donor-acceptor principles is essential for accurately predicting reactor performance. jara.org

Substrate-Dependent Reaction Rates and Selectivity Profiles

The rate and selectivity of enzymatic reactions are highly dependent on the structure of the substrates. nih.gov Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, in particular, show varied chemo- and stereoselectivity based on the aldehyde substrates used. nih.govbiorxiv.org

In the PfBAL-catalyzed reaction between benzaldehyde and propanal, the enzyme shows a strong preference for the aromatic benzaldehyde as the donor molecule, which effectively prevents the formation of this compound. mdpi.com This substrate preference dictates the product profile, leading primarily to (R)-benzoin and (R)-2-hydroxy-1-phenylbutan-1-one. mdpi.com

Conversely, the wild-type enzyme Ao:DCPIP OR can synthesize (S)-1-hydroxy-1-phenylbutan-2-one and a range of its derivatives. unife.it The enzyme accepts various substituted benzaldehydes as the acceptor substrate, although the electronic properties and steric bulk of the substituents affect both the conversion efficiency and the enantioselectivity of the reaction. unife.it For example, electron-donating groups on the aromatic ring generally lead to lower enantiomeric excess compared to electron-withdrawing groups. unife.it

Table 2: Substrate scope for the Ao:DCPIP OR-catalyzed synthesis of (S)-1-hydroxy-1-phenylpropan-2-one derivatives, illustrating substrate-dependent selectivity. The reaction involves the condensation of methylacetoin with various benzaldehyde derivatives. Data sourced from G. de Gonzalo et al. (2016). unife.it

This high degree of substrate dependence allows for the targeted synthesis of specific chiral molecules but also necessitates careful enzyme and substrate selection to achieve desired products. nih.govdiva-portal.org

Applications of 1 Hydroxy 1 Phenylbutan 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Synthetic Pathways

The enantiomers of 1-hydroxy-1-phenylbutan-2-one are highly sought-after chiral building blocks in asymmetric synthesis. researchgate.netresearchgate.net The controlled synthesis of either the (R)- or (S)-enantiomer allows for the construction of stereochemically defined target molecules, which is of paramount importance in the pharmaceutical industry. researchgate.net

Enzymatic catalysis, particularly using lyases, has emerged as a powerful method for producing these chiral α-hydroxy ketones with high enantioselectivity. Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens is a key enzyme that catalyzes the carboligation of aldehydes. researchgate.netresearchgate.net In a cross-ligation reaction between benzaldehyde and propanal, (R)-1-hydroxy-1-phenylbutan-2-one can be formed as one of the potential asymmetric products. researchgate.netresearchgate.net This biocatalytic approach is valued for its high selectivity and operation under mild reaction conditions, aligning with the principles of green chemistry. researchgate.net The (R)-enantiomer, in particular, is noted as a key organic intermediate for producing a wide array of Active Pharmaceutical Ingredients (APIs). researchgate.net While extending the carbon backbone from its lower homolog (1-hydroxy-1-phenylpropan-2-one) can sometimes lower enantioselectivity in certain catalytic reactions due to reduced steric hindrance, it remains a critical substrate for specific enzymatic transformations.

Table 1: Enzymatic Synthesis of Chiral this compound

| Enzyme | Substrate 1 | Substrate 2 | Product | Reference |

| Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens | Benzaldehyde | Propanal | (R)-1-hydroxy-1-phenylbutan-2-one | researchgate.net, researchgate.net |

Precursor for Complex Organic Molecules

This compound functions as a precursor in the synthesis of more complex molecular structures. evitachem.com Its functional groups—hydroxyl, ketone, and phenyl ring—can be selectively modified in subsequent synthetic steps.

A notable application is its role as a precursor to phenylacetonitrile, a compound used in the production of polymers, pharmaceuticals, and fragrances. biosynth.comcymitquimica.com The transformation of related hydroxy ketones can involve processes such as oxidation of the alcohol group followed by other modifications. biosynth.comcymitquimica.com The versatility of this compound allows it to be a starting point for various chemical transformations, serving as a foundational element in the assembly of intricate organic compounds. evitachem.com

Table 2: Selected Synthetic Transformations

| Starting Material | Transformation | Resulting Compound Class | Reference |

| 3-Hydroxy-1-phenylbutan-2-one (Isomer) | Oxidation and further reaction | Phenylacetonitrile | biosynth.com, cymitquimica.com |

Synthesis of Biologically Active Scaffolds and Chemical Intermediates

The core structure of this compound is relevant to the synthesis of various biologically active scaffolds and pharmaceutical intermediates. evitachem.comresearchgate.net Chiral hydroxy ketones are recognized as important building blocks in the pharmaceutical industry. researchgate.net While direct examples for this specific molecule are emerging, the utility of its structural motif is well-established through the synthesis of complex therapeutic agents from closely related analogs.

For instance, the hydroxyethylamino core, which is structurally related to the reduced form of this compound, is a key feature in a class of HIV-1 protease inhibitors. preprints.org Synthetic pathways have been developed for Darunavir analogs and other anti-HIV agents that start from precursors like (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, which leads to a tert-butyl (2S,3R)-4-(benzylamino)-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate. preprints.orgnih.gov These multi-step syntheses demonstrate how the phenylbutan-ol/one backbone can be elaborated with amine and sulfonamide groups to create potent enzyme inhibitors. preprints.orgnih.gov The introduction of heterocyclic moieties to such scaffolds is a common strategy in medicinal chemistry to enhance pharmacological properties. preprints.org These examples underscore the value of the 1-phenylbutan-2-one (B47396) framework as a foundational scaffold for developing new therapeutic agents. evitachem.com

Table 3: Examples of Biologically Active Scaffolds from Related Precursors

| Precursor/Intermediate Class | Scaffold/Molecule Type | Biological Relevance | Reference |

| Substituted 3-hydroxy-1-phenylbutan-2-yl carbamates | Heteroarylcarboxyamide HIV-1 Protease Inhibitors | Anti-HIV Activity | preprints.org |

| Substituted 3-hydroxy-1-phenylbutan-2-yl carbamates | Darunavir Analogs | Anti-HIV Activity | nih.gov |

| Chiral α-hydroxy ketones | Active Pharmaceutical Ingredients (APIs) | General Pharmaceutical Building Blocks | researchgate.net, researchgate.net |

Computational and Theoretical Investigations of 1 Hydroxy 1 Phenylbutan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the properties of hydroxyketones. DFT methods are employed to predict reaction pathways, transition states, and thermodynamic stability. For ketones similar to 1-hydroxy-1-phenylbutan-2-one, DFT studies have been shown to provide accurate thermochemistry, especially when exact-exchange terms are included. These calculations form the basis for a deeper understanding of the molecule's conformational landscape and electronic nature.

The three-dimensional structure of this compound is characterized by a phenyl group and a hydroxyl group attached to the same chiral carbon, adjacent to a carbonyl group. Conformational analysis of similar ketones reveals that the phenyl ring tends to adopt a conformation that minimizes steric hindrance with the adjacent functional groups. In related structures, the central ring systems often adopt stable conformations like a chair or envelope form. researchgate.netresearchgate.net The rotational flexibility around the C-C bonds allows for various staggered and eclipsed orientations, with staggered conformations generally being more stable due to reduced steric clashes.

Below is a table of hypothetical optimized geometrical parameters for this compound, based on typical values for similar organic molecules derived from computational studies.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-OH | ~1.43 Å | |

| C-C(O) | ~1.52 Å | |

| C-Ph | ~1.51 Å | |

| Bond Angles | O=C-C | ~120° |

| C-C-OH | ~109.5° | |

| Ph-C-OH | ~109.5° | |

| Dihedral Angle | O=C-C-OH | Varies with conformer |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Electronic structure analyses provide a window into the charge distribution and bonding interactions within the molecule.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the nucleophilic and electrophilic sites within a molecule. researchgate.net For a molecule like this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack. researchgate.net Positive potential (blue) would be located around the hydroxyl hydrogen, making it a site for nucleophilic interaction. researchgate.net This analysis helps in understanding and predicting how the molecule will interact with other reagents. researchgate.net

Natural Bond Orbital (NBO) Natural Bond Orbital (NBO) analysis explains the delocalization of electron density and the stability arising from hyperconjugative interactions. materialsciencejournal.org In this molecule, significant interactions would be expected between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-H bonds. materialsciencejournal.orguni-muenchen.de These donor-acceptor interactions lead to a more stable molecular structure. materialsciencejournal.org NBO analysis also quantifies the charge on each atom, revealing the polarity of bonds like the C=O and O-H groups. wisc.edu

The table below illustrates the kind of data obtained from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (O, hydroxyl) | σ* (C-C) | High |

| LP (O, carbonyl) | σ* (C-C) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: LP denotes a lone pair, and σ* denotes an antibonding orbital. The values are qualitative and would be quantified by a specific NBO calculation.

Optimized Geometrical Characteristics and Conformational Analysis

Molecular Modeling of Reactivity and Selectivity in Chemical Transformations

Molecular modeling can be used to understand the factors that control the reactivity and selectivity of reactions involving this compound. For instance, extending the carbon backbone by a methylene (B1212753) group, as in this compound compared to its propanone analog, can reduce steric hindrance but may also lower the enantioselectivity in certain catalytic reactions. Computational models can simulate the interaction of the molecule with a catalyst's active site, helping to explain such observations. Fukui indices, derived from DFT calculations, can be used to identify the most nucleophilic and electrophilic sites on the aromatic ring, predicting the outcome of electrophilic aromatic substitution reactions.

Computational Prediction of Stereochemical Outcomes

The presence of a chiral center at the carbon bearing the hydroxyl and phenyl groups means that this compound can exist as two enantiomers. Computational methods are instrumental in predicting the stereochemical outcomes of reactions that produce or consume this compound. By modeling the transition states of competing reaction pathways leading to different stereoisomers, chemists can predict which enantiomer will be preferentially formed. This is particularly important in asymmetric synthesis, where achieving high enantioselectivity is a primary goal. mdpi.com For example, modeling the enzymatic reduction of a precursor can help explain why an (S)- or (R)-enantiomer is produced with high purity.

Theoretical Exploration of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of reaction mechanisms. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathways and locate the transition state structures. For this compound, this could involve modeling its oxidation to a diketone or its reduction to a diol. The calculated energy barriers (activation energies) associated with the transition states provide quantitative predictions of reaction rates. This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. For example, the mechanism of its formation via the carboligation of aldehydes catalyzed by enzymes like benzaldehyde (B42025) lyase can be studied to understand the factors controlling the formation of different products. researchgate.net

Advanced Analytical Methodologies for 1 Hydroxy 1 Phenylbutan 2 One Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural confirmation of 1-hydroxy-1-phenylbutan-2-one. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular framework. Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern, while Infrared (IR) Spectroscopy helps in identifying the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) ¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the different protons in the molecule. For the related compound, (R)-1-Hydroxy-1-phenylpropan-2-one, which has a similar core structure, the chemical shifts in ¹H NMR are well-documented and provide a reference for the butanone analogue. researchgate.net A study on the isomer, 2-hydroxy-1-phenylbutan-1-one, provides further comparative data, showing characteristic peaks for the hydroxyl, aromatic, and aliphatic protons. rsc.org

Mass Spectrometry (MS) Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a powerful tool for the analysis of this compound. The electron ionization (EI) mass spectrum of its isomer, 2-hydroxy-1-phenylbutan-1-one, shows a prominent top peak at an m/z of 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, and a second highest peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nih.gov The molecular ion peak [M]⁺ for C₁₀H₁₂O₂ would be expected at an m/z of approximately 164. nih.govnih.gov High-resolution mass spectrometry (HRMS) can be used for the precise determination of the molecular formula. rsc.org

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the characteristic functional groups. For an α-hydroxy ketone like this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1680-1725 cm⁻¹. Another significant feature is the broad absorption band for the hydroxyl group (O-H) stretching, which appears in the range of 3200-3600 cm⁻¹. rsc.org For comparison, the IR spectrum of the related compound 2-hydroxy-1-phenylpropan-1-one shows a C=O stretch at 1687 cm⁻¹ and an O-H stretch at 3467 cm⁻¹. rsc.org

| Technique | Observed Feature | Typical Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | CH-OH Proton Signal (ppm) | ~5.1 | researchgate.net |

| ¹H NMR | Aromatic Protons Signal (ppm) | ~7.3-7.4 | researchgate.net |

| ¹H NMR | -CH₂- Protons Signal (ppm) | ~2.3-2.4 | researchgate.net |

| ¹H NMR | -CH₃ Proton Signal (ppm) | ~1.0 | researchgate.net |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ (m/z) | ~164 | nih.govnih.gov |

| Mass Spectrometry | Major Fragment (Benzoyl Cation) (m/z) | 105 | nih.gov |

| Infrared Spectroscopy | C=O Stretching (cm⁻¹) | 1680-1725 | rsc.org |

| Infrared Spectroscopy | O-H Stretching (cm⁻¹) | 3200-3600 | rsc.org |

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are central to the analysis of this compound, allowing for its separation from reaction mixtures and impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. rsc.org Given that this compound has a moderate boiling point, GC is a viable analytical technique. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. google.com For the analysis of α-hydroxy ketones, the use of a non-polar or medium-polarity capillary column is common. The temperature of the injection port and the column temperature program are optimized to ensure good peak shape and resolution without causing thermal degradation of the analyte.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile technique for the separation of non-volatile or thermally sensitive compounds. nih.gov For this compound, reversed-phase HPLC is a common approach. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunife.it The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-WAX Capillary Column | Helium or Hydrogen | Mass Spectrometry (MS) | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (RP) | Acetonitrile/Water with Phosphoric Acid | UV Detector |

Chiral Chromatography for Enantiomer Resolution and Purity Assessment

Since this compound is a chiral molecule, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts. phenomenex.com Chiral chromatography, especially chiral HPLC, is the most widely used method for this purpose. rsc.orgphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of chiral compounds, including α-hydroxy ketones. google.com

For the separation of the enantiomers of the closely related 1-hydroxy-1-phenylpropan-2-one, a Chiralcel OD-H column (a cellulose-based CSP) has been successfully used. researchgate.netnih.gov A mobile phase consisting of a mixture of n-hexane and 2-propanol is typically employed. researchgate.net Under such conditions, the (S)-enantiomer often elutes before the (R)-enantiomer. researchgate.net Similarly, the enantiomers of (R)-1-Hydroxy-1-phenylbutan-2-one have been separated using a Chiral OM column with a mobile phase of n-hexane/2-propanol (95:5), where the (S)-enantiomer elutes first. researchgate.net

The resolution factor (Rs) is a critical parameter in chiral separations, with a value greater than 1.5 indicating baseline separation of the two enantiomers. The enantiomeric excess (ee) can be accurately determined from the peak areas of the two enantiomers in the chromatogram. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Elution Order | Reference |

|---|---|---|---|

| Chiralcel OD-H | n-hexane/2-propanol (95:5) | (S)-enantiomer then (R)-enantiomer | researchgate.net |

| Chiral OM | n-hexane/2-propanol (95:5) | (S)-enantiomer then (R)-enantiomer | researchgate.net |

Derivatization for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. chemsrc.com For this compound, derivatization can be employed to enhance its volatility for GC analysis or to improve its detectability in HPLC. chemsrc.com

For GC analysis, the hydroxyl group of this compound can be derivatized to form a more volatile silyl (B83357) ether. This is commonly achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process reduces the polarity of the molecule and minimizes hydrogen bonding, leading to better chromatographic performance.

In HPLC, especially when coupled with fluorescence or mass spectrometric detection, derivatization can significantly enhance sensitivity. The ketone functional group can be targeted by derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone that can be detected by UV-Vis absorption. For more sensitive fluorescence detection, a reagent such as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) can be used to react with the carbonyl group. For LC-MS analysis, derivatizing the hydroxyl group with picolinic acid can improve ionization efficiency and detection sensitivity.

| Analytical Technique | Functional Group Targeted | Derivatizing Agent Example | Purpose | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Hydroxyl (-OH) | BSTFA or MSTFA | Increase volatility and thermal stability | |

| HPLC-UV | Ketone (C=O) | 2,4-Dinitrophenylhydrazine (DNPH) | Enhance UV detection | |

| HPLC-Fluorescence | Ketone (C=O) | 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) | Add a fluorescent tag for sensitive detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.